molecular formula C18H17N3O4S B11314233 1-(Morpholin-4-yl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

1-(Morpholin-4-yl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

Cat. No.: B11314233
M. Wt: 371.4 g/mol
InChI Key: JSKDXCKFOBXTKM-UHFFFAOYSA-N
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Description

1-(MORPHOLIN-4-YL)-2-{2-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a thiophene group, and an oxadiazole moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(MORPHOLIN-4-YL)-2-{2-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The morpholine ring can be introduced via nucleophilic substitution reactions. The thiophene group is often incorporated through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(MORPHOLIN-4-YL)-2-{2-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

1-(MORPHOLIN-4-YL)-2-{2-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(MORPHOLIN-4-YL)-2-{2-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(MORPHOLIN-4-YL)-2-{2-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

1-morpholin-4-yl-2-[2-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone

InChI

InChI=1S/C18H17N3O4S/c22-16(21-7-9-23-10-8-21)12-24-14-5-2-1-4-13(14)17-19-18(25-20-17)15-6-3-11-26-15/h1-6,11H,7-10,12H2

InChI Key

JSKDXCKFOBXTKM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CS4

Origin of Product

United States

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